

Physical properties of Ethyl 3,3,3-trifluoropropanoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: *Ethyl 3,3,3-trifluoropropanoate*

Cat. No.: *B1273106*

[Get Quote](#)

Technical Guide: Physical Properties of Ethyl 3,3,3-trifluoropropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **Ethyl 3,3,3-trifluoropropanoate**, specifically its boiling point and density. The document details the methodologies for determining these properties and presents the data in a clear, structured format for ease of reference and comparison.

Physical Properties

Ethyl 3,3,3-trifluoropropanoate is a fluorinated ester with applications in various chemical syntheses. Its physical characteristics are crucial for its handling, purification, and use in experimental settings.

Table 1: Summary of Physical Properties of **Ethyl 3,3,3-trifluoropropanoate**

Physical Property	Value	Conditions
Boiling Point	170.1°C[1]	at 760 mmHg
106°C[2]	at 760 mmHg	
50°C[3]	at 12 mmHg	
Density	1.191 g/cm³[1]	Not Specified

Experimental Protocols

The following sections describe generalized experimental protocols for the determination of the boiling point and density of a liquid compound such as **Ethyl 3,3,3-trifluoropropanoate**.

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. Accurate determination is critical for purification by distillation and for characterizing the substance.

a) Distillation Method A simple or fractional distillation apparatus can be used to determine the boiling point of a liquid.

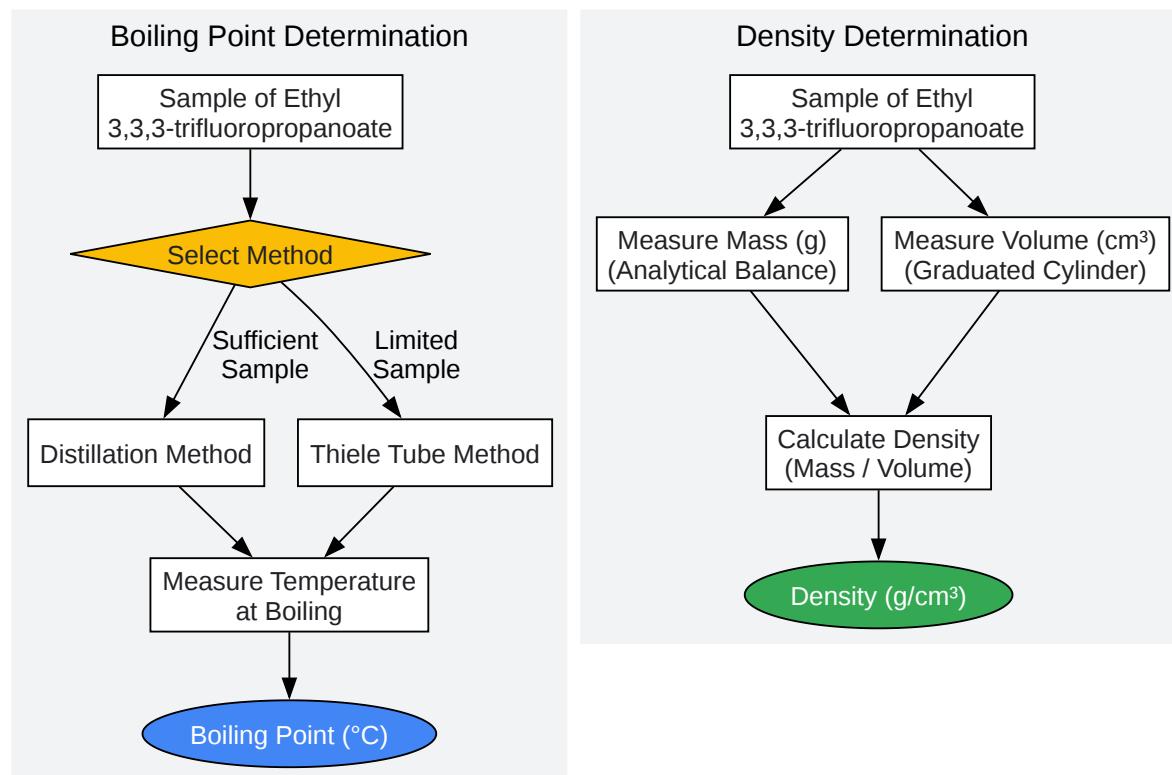
- Apparatus: A round-bottomed flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heat source (e.g., heating mantle), and boiling chips.
- Procedure:
 - Place a volume of the liquid (e.g., 5 mL or more) into the distilling flask along with a few boiling chips to ensure smooth boiling.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
 - Begin heating the flask.
 - Record the temperature when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

- Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

b) Thiele Tube Method This micro-method is suitable for small sample volumes.

- Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or oil bath).
- Procedure:
 - A small amount of the liquid is placed in the small test tube.
 - A capillary tube, with its open end down, is placed inside the test tube.
 - The test tube is attached to a thermometer.
 - The assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).
 - The Thiele tube is gently heated, causing air to bubble out of the capillary tube.
 - Heating is stopped, and the liquid is allowed to cool.
 - The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[4]

Density is an intrinsic physical property defined as the mass of a substance per unit volume.


- Apparatus: An analytical balance and a graduated cylinder or a pycnometer for higher accuracy.
- Procedure:
 - Measure the mass of a clean, dry graduated cylinder (or pycnometer) using an analytical balance.
 - Add a known volume of the liquid to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[5][6][7]

- Measure the total mass of the graduated cylinder containing the liquid.
- Subtract the mass of the empty graduated cylinder from the total mass to obtain the mass of the liquid.
- Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).
- It is recommended to perform multiple measurements and average the results to improve accuracy.^[7] The temperature at which the measurement is made should also be recorded, as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of **Ethyl 3,3,3-trifluoropropanoate**.

Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of a liquid sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. ETHYL 3,3,3-TRIFLUOROPROPIONATE | 352-23-8 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 6. embibe.com [embibe.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Physical properties of Ethyl 3,3,3-trifluoropropanoate (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273106#physical-properties-of-ethyl-3-3-3-trifluoropropanoate-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com